3-Carboxy-4-chloro-benzenediazonium Chloride
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Overview
Description
Preparation Methods
The synthesis of 3-Carboxy-4-chloro-benzenediazonium Chloride typically involves the diazotization of 3-carboxy-4-chloroaniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium salt, as it can decompose at higher temperatures .
Chemical Reactions Analysis
3-Carboxy-4-chloro-benzenediazonium Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with phenols, amines, and other nucleophiles to form azo compounds.
Coupling Reactions: It is commonly used in azo coupling reactions to produce azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include phenol, β-naphthol, and aniline . The major products formed from these reactions are azo dyes, which are widely used in the textile industry .
Scientific Research Applications
3-Carboxy-4-chloro-benzenediazonium Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is involved in the synthesis of compounds used in biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of azo dyes, which are important in the textile industry.
Mechanism of Action
The mechanism of action of 3-Carboxy-4-chloro-benzenediazonium Chloride involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical reactions . The diazonium ion can act as an electrophile, reacting with nucleophiles to form new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3-Carboxy-4-chloro-benzenediazonium Chloride can be compared with other diazonium salts, such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the carboxy and chloro substituents.
4-Chloro-benzenediazonium Chloride: Similar but lacks the carboxy group.
3-Carboxy-benzenediazonium Chloride: Similar but lacks the chloro group.
The presence of both carboxy and chloro groups in this compound makes it unique and provides specific reactivity patterns that are not observed in other diazonium salts .
Properties
Molecular Formula |
C7H4Cl2N2O2 |
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Molecular Weight |
219.02 g/mol |
IUPAC Name |
3-carboxy-4-chlorobenzenediazonium;chloride |
InChI |
InChI=1S/C7H3ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3H;1H |
InChI Key |
GZRLGKODQIAWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)C(=O)O)Cl.[Cl-] |
Origin of Product |
United States |
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